molecular formula C11H17ClN2O2 B2904224 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride CAS No. 2320820-55-9

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride

Cat. No.: B2904224
CAS No.: 2320820-55-9
M. Wt: 244.72
InChI Key: OXTFSKKOCGYPDK-UHFFFAOYSA-N
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Description

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl with butanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is carefully monitored and controlled to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, the compound is studied for its potential effects on biological systems. It has been investigated for its role in modulating neurotransmitter activity and its impact on cellular processes.

Medicine: The compound has shown promise in the development of new therapeutic agents. Its sedative and anxiolytic properties make it a candidate for the treatment of anxiety disorders, insomnia, and muscle spasms.

Industry: In the industrial sector, the compound is used in the production of various chemical products. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets in the body. The compound binds to GABA (gamma-aminobutyric acid) receptors in the central nervous system, enhancing the inhibitory effects of GABA and promoting relaxation and sedation.

Molecular Targets and Pathways:

  • GABA Receptors: The primary molecular target of the compound is the GABA receptor, which plays a crucial role in regulating neuronal activity.

  • Neurotransmitter Pathways: By modulating GABAergic neurotransmission, the compound affects various neurotransmitter pathways involved in mood regulation, muscle relaxation, and sleep.

Comparison with Similar Compounds

  • Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

  • Alprazolam: Another benzodiazepine used for the treatment of anxiety disorders.

  • Lorazepam: A benzodiazepine with applications in anxiety and insomnia treatment.

Uniqueness: 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride stands out due to its specific chemical structure and potential applications in scientific research and industry. Its unique properties make it a valuable compound for further study and development.

Properties

IUPAC Name

3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h7-8H,2-6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFSKKOCGYPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=NC2=C1CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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